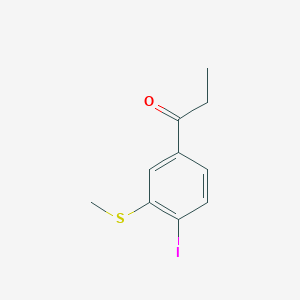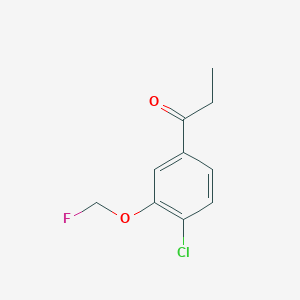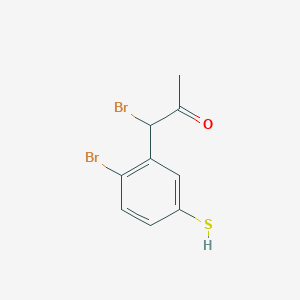
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is an organobromine compound with the molecular formula C9H8Br2OS and a molecular weight of 324.03 g/mol . This compound is characterized by the presence of bromine and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of 1-(2-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions result in alcohols or other reduced forms.
Scientific Research Applications
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one involves its interaction with biological molecules through its reactive bromine and mercapto groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-Bromo-2-propanol: An organobromine compound with similar reactivity but different functional groups.
2-Bromo-1-phenylpropan-1-one: Shares the bromine and carbonyl functionalities but lacks the mercapto group.
1-Bromo-1-(2-mercaptophenyl)propan-2-one: Similar structure but with only one bromine atom.
Uniqueness: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
Molecular Formula |
C9H8Br2OS |
|---|---|
Molecular Weight |
324.03 g/mol |
IUPAC Name |
1-bromo-1-(2-bromo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2OS/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-4,9,13H,1H3 |
InChI Key |
VXXWCMUWRMCFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


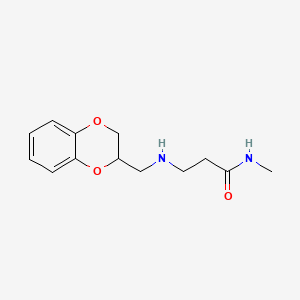
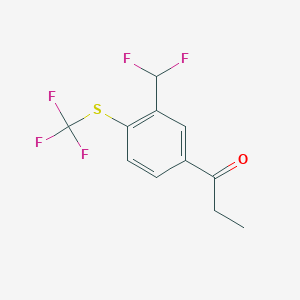
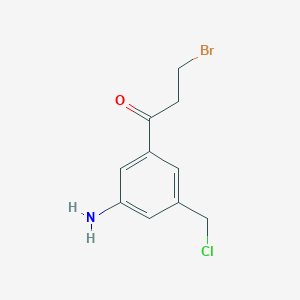
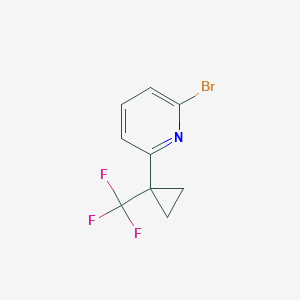
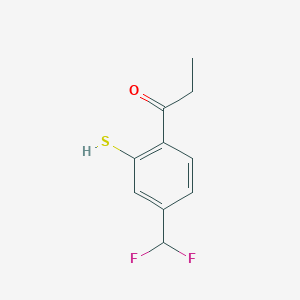
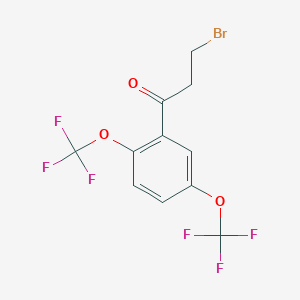
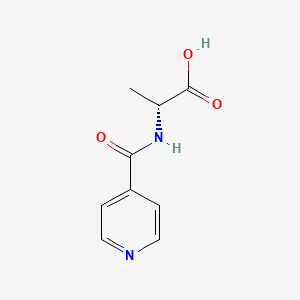
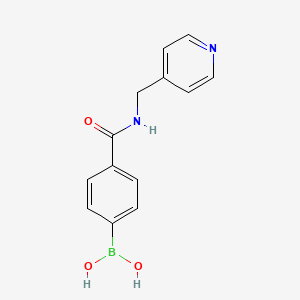
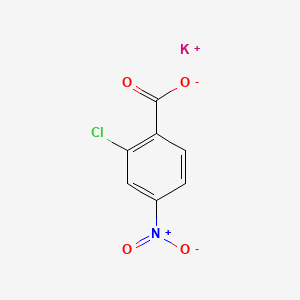
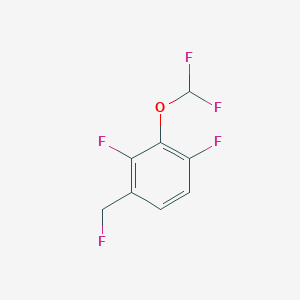
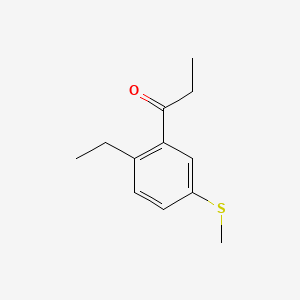
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
